
2-Bromo-5-fluorobenzaldehyde
Overview
Description
2-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a fluorine atom at the fifth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzaldehyde can be synthesized by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like aluminum trichloride . The reaction conditions involve maintaining a low temperature initially and then allowing the reaction to proceed at room temperature.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is often purified through recrystallization or distillation .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes.
Oxidation Product: 2-Bromo-5-fluorobenzoic acid.
Reduction Product: 2-Bromo-5-fluorobenzyl alcohol
Scientific Research Applications
2-Bromo-5-fluorobenzaldehyde is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluorobenzaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by interacting with their active sites. In drug synthesis, it serves as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
- 2-Bromo-4-methylbenzaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Comparison: 2-Bromo-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-4-fluorobenzaldehyde has the fluorine atom at the fourth position, which can lead to different chemical behavior and applications .
Biological Activity
2-Bromo-5-fluorobenzaldehyde (CHBrFO), a halogenated aromatic aldehyde, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily utilized in the synthesis of various pharmaceuticals and has been investigated for its potential antitumor, antibacterial, and antifungal properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies and research findings.
- Molecular Formula : CHBrFO
- Molecular Weight : 203.01 g/mol
- CAS Number : 94569-84-3
Synthesis
This compound can be synthesized through various methods, including the selective ortho-bromination of benzaldoxime or oxidation of 2-bromo-5-fluorobenzyl alcohol using manganese(IV) oxide in dichloromethane .
Antitumor Activity
Research indicates that this compound is involved in the synthesis of quinazolinones, a class of compounds known for their antitumor activity. A study highlighted its application in creating derivatives that exhibit significant cytotoxic effects against cancer cell lines . The mechanism of action appears to be linked to the inhibition of key enzymes involved in cell proliferation.
Antibacterial Activity
Recent studies have explored the antibacterial properties of derivatives of this compound. For instance, a novel compound synthesized from it, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one (referred to as CY3), demonstrated substantial antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods, with results indicating effectiveness comparable to established antibiotics like vancomycin.
Antifungal Activity
In addition to its antibacterial properties, this compound derivatives have shown antifungal activity. In vitro studies evaluated their efficacy against Candida species using the Clinical and Laboratory Standards Institute (CLSI) guidelines for susceptibility testing. The results indicated variable sensitivity profiles, suggesting potential for development into antifungal agents .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using cell lines such as VERO and Hep-G2. The MTT assay revealed that certain derivatives exhibited significant cytotoxicity at specific concentrations, indicating their potential as therapeutic agents while necessitating further investigation into their safety profiles .
Table: Summary of Biological Activities
Activity Type | Compound/Derivatives | Test Organisms/Cell Lines | Observed Effects |
---|---|---|---|
Antitumor | Quinazolinone derivatives | Various cancer cell lines | Significant cytotoxic effects |
Antibacterial | CY3 (3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one) | Staphylococcus aureus, E. coli | MIC comparable to vancomycin |
Antifungal | CY3 derivatives | Candida species | Variable sensitivity |
Cytotoxicity | CY3 | VERO, Hep-G2 | Significant cytotoxicity observed |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-bromo-5-fluorobenzaldehyde, and how do reaction conditions influence purity?
The compound is commonly synthesized via Pd-catalyzed ortho-bromination of substituted benzaldoximes. For example, bromination of 5-fluorobenzaldehyde oxime derivatives under controlled catalytic conditions (e.g., Pd(OAc)₂, LiBr, and Selectfluor) yields this compound with high regioselectivity . Key factors include solvent polarity (chloroform or DMF), temperature (60–80°C), and stoichiometry of brominating agents. Post-synthesis purification via recrystallization in chloroform removes unreacted precursors and byproducts .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) provides atomic-resolution data. Data collection involves φ and ω scans, with absorption corrections via SADABS . Refinement parameters (R1 = 0.027, wR2 = 0.068) confirm accuracy, and anisotropic displacement parameters for non-H atoms are modeled. The aldehyde oxygen adopts a cis configuration relative to the bromine atom, with torsional angles of 174.3° (O1–C1–C2–C3) .
Q. What spectroscopic methods are critical for characterizing this compound?
- Vibrational spectroscopy : FT-IR identifies C=O stretching (~1700 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹).
- NMR : ¹H NMR reveals aldehyde proton resonance at δ 10.1–10.3 ppm, while ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) and the aldehyde carbon (δ ~190 ppm).
- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 202.93 (M⁺) .
Advanced Research Questions
Q. How do halogen-halogen interactions influence the solid-state packing of this compound?
SC-XRD reveals short Br···F contacts (3.1878–3.3675 Å), shorter than the sum of van der Waals radii (3.40 Å), indicative of Type II halogen bonding. These interactions stabilize π-stacked columns along the crystallographic b-axis, with interplanar distances of 3.8699 Å . Such non-covalent interactions are critical for predicting solubility and designing co-crystals for pharmaceutical intermediates.
Q. What mechanistic insights explain regioselectivity in Pd-catalyzed bromination of fluorinated benzaldehyde derivatives?
DFT studies suggest that electron-withdrawing fluorine at the para position directs bromination to the ortho position via polarization of the aromatic ring. Pd⁰ coordinates to the oxime nitrogen, facilitating oxidative addition of Br₂. The transition state involves a six-membered palladacycle, with steric hindrance from fluorine minimizing meta substitution . Kinetic isotope effects (KIEs) and Hammett plots further validate this mechanism.
Q. How should researchers address contradictions in crystallographic data across studies?
Discrepancies in unit cell parameters or bond lengths may arise from differences in crystallization solvents or temperature. For example, chloroform vs. DMF recrystallization can alter Br···F distances by ±0.1 Å. To resolve contradictions:
- Compare R-factors and data completeness (e.g., θmax = 30.5° ensures high-angle reflections) .
- Validate using complementary techniques like Hirshfeld surface analysis or PXRD.
- Re-examine refinement models (e.g., isotropic vs. anisotropic H-atom treatment) .
Properties
IUPAC Name |
2-bromo-5-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCIKJLMFVWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378371 | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94569-84-3 | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94569-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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